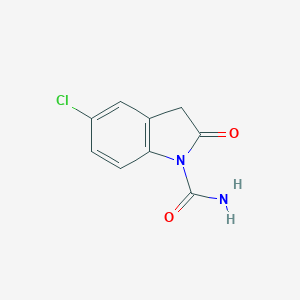

5-Chloro-2-oxindole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-oxo-3H-indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRHBRAKCHCGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431937 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100599-06-2 | |

| Record name | 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 5 Chloro 2 Oxindole 1 Carboxamide

Established Synthetic Routes to 5-Chloro-2-oxindole-1-carboxamide

The primary methods for synthesizing this compound involve N-acylation, reactions with isocyanates, and cyclization reactions. Each of these routes offers a distinct pathway to the target molecule, starting from different precursors.

N-Acylation Approaches

N-acylation is a direct method for introducing the carboxamide group onto the nitrogen of the 5-chloro-2-oxindole ring. This approach typically involves the reaction of 5-chloro-2-oxindole with an acylating agent. A common strategy involves reacting the oxindole (B195798) with an acyl isocyanate to form an N-acyl 2-oxindole-1-carboxamide intermediate. This intermediate can then be converted to the desired 2-oxindole-1-carboxamide. wipo.int

Reaction with Isocyanates and Subsequent Transformations

The reaction of an oxindole with an isocyanate is a versatile method for the synthesis of 1-carboxamide (B11826670) derivatives. For instance, reacting 2-oxindole with isopropyl isocyanate results in the formation of N-isopropyl-2-oxindole-1-carboxamide. prepchem.com Similarly, the use of chlorosulfonyl isocyanate with 6-phenyl-2-oxindole, followed by hydrolysis, yields 6-phenyl-2-oxindole-1-carboxamide. prepchem.com This methodology can be adapted for the synthesis of this compound by starting with 5-chloro-2-oxindole and a suitable isocyanate.

| Starting Material | Reagent | Product | Reference |

| 2-Oxindole | Isopropyl isocyanate | N-Isopropyl-2-oxindole-1-carboxamide | prepchem.com |

| 6-Phenyl-2-oxindole | Chlorosulfonyl isocyanate | 6-Phenyl-2-oxindole-1-carboxamide | prepchem.com |

Cyclization Reactions

Cyclization reactions provide an alternative route to the 5-chloro-2-oxindole core, which can then be further functionalized. One documented method involves the cyclization of 2-(5-chloro-2-ureidophenyl)acetic acid. prepchem.com This intramolecular reaction, often facilitated by a dehydrating agent like trifluoroacetic anhydride (B1165640) in trifluoroacetic acid, leads to the formation of the desired this compound. prepchem.com The synthesis of oxindole derivatives can also be achieved through palladium-catalyzed cyclization of α-chloroacetanilides. organic-chemistry.org

| Precursor | Reagents | Product | Reference |

| 2-(5-chloro-2-ureidophenyl)acetic acid | Trifluoroacetic anhydride, Trifluoroacetic acid | This compound | prepchem.com |

| α-Chloroacetanilides | Palladium catalyst, Ligand, Base | Oxindoles | organic-chemistry.org |

Process Optimization and Development for Economical Synthesis

Efforts to develop more cost-effective and large-scale synthetic processes for oxindole derivatives have led to significant improvements in reagent selection and reaction conditions.

Utilization of Inorganic Cyanates

The use of inorganic cyanates presents a more economical alternative to isocyanates in the synthesis of carboxamides. While direct literature on the use of inorganic cyanates for this compound is not prevalent, related syntheses suggest its feasibility. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide derivatives has been achieved using corresponding cyanates. mdpi.com This indicates a potential pathway for adapting this methodology for the synthesis of the target compound.

Improved Reagent Selection (e.g., Acetic Anhydride, Sodium Acetate)

The selection of more economical and readily available reagents is crucial for process optimization. While specific examples for the synthesis of this compound using acetic anhydride and sodium acetate (B1210297) are not explicitly detailed in the provided context, their use in related organic transformations is well-established. For instance, acetic acid is used in the work-up of the reaction to produce 6-phenyl-2-oxindole-1-carboxamide. prepchem.com The development of one-pot syntheses for related chloro-oxindole derivatives often involves common and inexpensive reagents, highlighting a general trend towards more economical processes. researchgate.net

Catalytic Enhancements (e.g., Reduction of N,N-Dimethylaminopyridine)

The synthesis of carboxamides and related ester functionalities frequently employs nucleophilic catalysts to accelerate the reaction. N,N-Dimethylaminopyridine (DMAP) is a classic and highly efficient catalyst for acylation reactions. academie-sciences.fr Its effectiveness stems from the electron-donating dimethylamino group, which increases the electron density and nucleophilicity of the pyridine (B92270) ring's nitrogen atom. youtube.com This makes DMAP a more potent catalyst compared to other organic bases. youtube.com

In a typical catalytic cycle for acylation, DMAP attacks an acylating agent, such as an acid anhydride, to form a highly reactive N-acylpyridinium salt intermediate. academie-sciences.fryoutube.com This intermediate is then more susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the desired ester or amide and regenerating the DMAP catalyst. youtube.com DMAP and its derivatives are utilized in a wide array of transformations, including esterifications, macrolactamizations, and the synthesis of complex molecules. umich.edunih.gov For instance, the combination of 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalytic amount of 4-(dimethylamino)pyridine N-oxide (a DMAP derivative) has proven highly effective for macrolactamization. nih.gov DMAP-based systems have also been developed for the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com

Table 1: Applications of DMAP in Organic Synthesis

| Reaction Type | Role of DMAP | Example Application | Reference |

|---|---|---|---|

| Acylation/Esterification | Nucleophilic catalyst | Synthesis of esters from carboxylic acids and alcohols (e.g., Steglich esterification). | youtube.com |

| Macrolactamization | Nucleophilic catalyst | Formation of large-ring lactams, often in combination with a dehydrating agent like MNBA. | nih.gov |

| Oxidation | Organocatalyst | Selective oxidation of methyl aromatics to carboxylic acids in the presence of an initiator. | mdpi.com |

| Polymer Chemistry | Catalyst | Used in various polymerization processes. | academie-sciences.fr |

Synthesis of Precursors and Related Intermediates (e.g., 5-Chloro-2-oxindole)

The synthesis of the target compound, this compound, is critically dependent on the availability of its core precursor, 5-chloro-2-oxindole. A direct synthesis of the final product has been documented starting from 2-(5-chloro-2-ureidophenyl)acetic acid, which is cyclized using trifluoroacetic anhydride. prepchem.com This highlights the importance of substituted phenylacetic acids as key intermediates.

Several routes exist for the preparation of halogenated oxindoles. One efficient and environmentally conscious method is the chloroperoxidase-catalyzed oxidation of substituted indoles, which can produce 5-chloro-oxindole in a near-quantitative yield (95%) using hydrogen peroxide as the oxidant. capes.gov.br

Another well-established, though multi-step, approach involves the reductive cyclization of a substituted nitrophenylacetic acid. google.com For example, the synthesis of the isomeric 6-chloro-oxindole starts with 2,5-dichloronitrobenzene. This is converted to a malonate ester, which is then hydrolyzed to yield 4-chloro-2-nitrophenylacetic acid. google.com Subsequent reduction of the nitro group, typically with iron or zinc, leads to an intramolecular cyclization that forms the oxindole ring. google.com This general strategy is broadly applicable for synthesizing various substituted oxindoles.

Novel and Emerging Synthetic Methodologies Applicable to Oxindole Carboxamides

Recent advancements in synthetic organic chemistry have introduced novel methods that are applicable to the synthesis of oxindoles and their carboxamide derivatives, offering improvements in efficiency, selectivity, and environmental impact.

Photoinduced Cascade Synthesis of Oxindoles

Photochemical reactions represent a modern strategy for constructing complex molecules. A metal-free and photocatalyst-free method has been developed for the synthesis of functionalized oxindoles through a photoinduced radical addition and cascade cyclization of N-arylacrylamides. acs.orgresearchgate.net This approach uses light to generate alkyl radicals from simple alkanes, which then engage in a cascade reaction to build the oxindole scaffold in moderate to good yields. acs.org This method is scalable and avoids the use of external metals or photocatalysts. acs.org

Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly with palladium, is a powerful tool for constructing the oxindole framework. A key method is the palladium-catalyzed α-arylation of amides, which facilitates the intramolecular cyclization to form the oxindole ring. berkeley.eduorganic-chemistry.org Catalyst systems comprising Pd(OAc)₂ with ligands like tricyclohexylphosphine (B42057) (PCy₃) or N-heterocyclic carbenes (NHCs) have shown high efficiency, enabling reactions to occur at room temperature in some cases and allowing for the use of less reactive aryl chlorides. berkeley.edu This approach is particularly effective for creating the quaternary carbon center found in α,α-disubstituted oxindoles. berkeley.edu

Furthermore, palladium catalysis enables the heteroannulation of indole-1-carboxamides with other molecules. For instance, a palladium-catalyzed C-H activation and subsequent cyclization between N-methoxy-1H-indole-1-carboxamides and nih.govfullerene has been achieved, demonstrating the versatility of this approach for creating complex, fused heterocyclic systems. acs.org

Stereoselective Synthesis of Oxindole Derivatives

The development of stereoselective methods to control the three-dimensional arrangement of atoms is a major focus of modern synthesis, particularly for producing chiral molecules with potential biological activity. While this compound is achiral, these advanced methods are crucial for synthesizing its chiral derivatives, especially those substituted at the C3 position.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of oxindole derivatives. nih.govacs.orgrsc.org For example, highly stereoselective Michael-domino Michael/aldol reaction sequences, catalyzed by a pyrrolidine-based organocatalyst, can produce complex spiro-polycyclic oxindoles with multiple contiguous stereocenters in excellent diastereoselectivity and high enantiomeric excess. nih.govacs.orgrsc.org Similarly, organocatalyzed tandem Michael-Michael reactions have been used to create functionalized spirooxindoles with three stereogenic centers. nih.gov Another strategy employs N-propargylated isatins in a series of distinct stereoselective reactions to generate a diverse library of chiral oxindole and spirooxindole structures. mdpi.com

Table 2: Examples of Stereoselective Oxindole Synthesis

| Method | Catalyst Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael-Domino Michael/Aldol | Organocatalyst (pyrrolidine-based) | Spiro-decalin oxindoles | >99:1 dr, up to 92% ee | nih.govacs.orgrsc.org |

| Tandem Michael-Michael | Organocatalyst (prolinol ether) | Functionalized spirooxindoles | up to 97:3 dr, up to 98% ee | nih.gov |

| Multi-reaction Sequence | Various (Nucleophiles/Catalysts) | Diverse hydroxy-oxindoles | 85-99% ee | mdpi.com |

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. nih.govresearchgate.netmdpi.com

This technology has been successfully applied to the synthesis of oxindole derivatives. An efficient method for producing 3-hydroxy-2-oxindoles involves the microwave-assisted decarboxylative condensation of isatins with malonic or cyanoacetic acid. nih.govresearchgate.net This reaction proceeds with high yields (up to 98%) in just 5 to 10 minutes under microwave activation, a significant improvement over conventional heating methods that can take many hours. nih.govresearchgate.netmdpi.com In another example, a palladium-catalyzed intramolecular oxidative coupling to form indole (B1671886) derivatives showed a notable reduction in reaction time from 12 hours under conventional heating to 3 hours with microwave irradiation, while maintaining a high yield.

Synthesis via Nucleophilic Substitution and Ring Formation

The synthesis of this compound can be strategically approached through a sequence involving the initial formation of the core 5-chloro-2-oxindole ring system, followed by the introduction of the 1-carboxamide group. A key method for constructing the oxindole framework is through an intramolecular cyclization that relies on nucleophilic attack to form the heterocyclic ring.

A prominent and highly efficient method for the synthesis of the 5-chloro-2-oxindole core is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides. organic-chemistry.org This transformation represents a powerful strategy for forming the five-membered lactam ring of the oxindole system. The process involves the formation of a carbon-carbon bond via an intramolecular nucleophilic attack of the enolate, generated from the amide, onto the aromatic ring. This cyclization is a key step in building the core structure of the target molecule.

The synthesis commences with the preparation of the precursor, 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate is then subjected to palladium-catalyzed cyclization conditions to yield 5-chloro-2-oxindole. A general representation of this synthetic step is detailed in the table below.

Table 1: Synthesis of 5-Chloro-2-oxindole via Palladium-Catalyzed Intramolecular Cyclization

| Reactant | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-N-(4-chlorophenyl)acetamide | Palladium(II) Acetate (Pd(OAc)₂) | 2-(Di-tert-butylphosphino)biphenyl | Triethylamine (Et₃N) | Toluene | 80-100 | Good to Excellent |

This table presents a generalized procedure based on established methods for oxindole synthesis. organic-chemistry.org Specific yields may vary based on reaction scale and optimization.

Following the successful synthesis of the 5-chloro-2-oxindole intermediate, the next crucial step is the introduction of the carboxamide functional group at the N-1 position of the oxindole ring. This can be achieved through a reaction with a suitable electrophilic reagent. A common and effective method involves the use of chlorosulfonyl isocyanate, followed by hydrolysis of the resulting N-chlorosulfonyl intermediate. prepchem.com This two-step, one-pot procedure provides a direct route to the desired 1-carboxamide functionality.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of the 5-chloro-2-oxindole on the isocyanate carbon of chlorosulfonyl isocyanate. The subsequent hydrolysis step removes the chlorosulfonyl group to afford the final product, this compound. The details of this transformation are summarized in the following table.

Table 2: Synthesis of this compound from 5-Chloro-2-oxindole

| Reactant | Reagent | Solvent | Reaction Conditions | Product |

|---|

Pharmacological Investigations and Mechanisms of Action

In Vitro Biological Activity Spectrum of 5-Chloro-2-oxindole-1-carboxamide and its Derivatives

The diverse biological activities of this compound and its related compounds stem from their interactions with various biological targets. The following sections detail the in vitro findings from numerous studies.

Enzyme Inhibition Profiles (e.g., Cyclooxygenase, 5-Lipoxygenase)

Derivatives of 2-oxindole-1-carboxamide have been identified as inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. A dual inhibition strategy is considered a promising approach for developing safer anti-inflammatory drugs. While specific inhibitory concentrations for this compound are not detailed in the reviewed literature, related oxindole (B195798) derivatives have demonstrated potent dual inhibitory activity. For instance, certain synthesized oxindole derivatives have shown significant inhibition of both COX-2 and 5-LOX, with IC50 values in the low micromolar range, indicating their potential as effective anti-inflammatory agents. nih.gov

The development of dual COX/5-LOX inhibitors is a valuable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, as they may offer a better safety profile by avoiding the shunting of arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway. nih.gov

Antimicrobial Efficacy (e.g., Antitubercular, Antibacterial, Antifungal)

The antimicrobial potential of this compound derivatives has been explored against a range of pathogens, including mycobacteria, bacteria, and fungi.

A notable derivative, N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide , was synthesized and showed activity against Mycobacterium tuberculosis. nih.gov This highlights the potential of the 5-chloro-indole-2-carboxamide scaffold in the development of new antitubercular agents. The lipophilicity of these compounds appears to play a role in their antimycobacterial activity, which is often associated with the inhibition of the mycobacterial membrane protein large 3 (MmpL3). nih.gov

| Compound Name | Target Organism | Activity (MIC) | Reference |

| N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide | Mycobacterium tuberculosis H37Rv | Not explicitly stated, but noted as active | nih.gov |

While direct studies on the antibacterial and antifungal properties of this compound are limited in the available literature, related carboxamide derivatives have demonstrated significant antimicrobial activities. For example, various novel carboxamide derivatives have been synthesized and shown to possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Some 5-oxopyrrolidine derivatives have exhibited selective and promising activity against multidrug-resistant Staphylococcus aureus. researchgate.net Furthermore, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against various bacterial and fungal strains. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antibacterial and antifungal agents.

Antiproliferative Activities in Cellular Models (e.g., Cancer Cell Lines)

The antiproliferative effects of 5-chloro-substituted oxindole and indole (B1671886) derivatives have been extensively studied in various cancer cell lines. These compounds have demonstrated potent activity, often through the inhibition of key signaling pathways involved in cancer progression.

A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives exhibited significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against a panel of cancer cell lines. nih.govresearchgate.netnih.gov Notably, some of these compounds were more potent than the reference drug erlotinib. nih.gov

Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones also reported high antiproliferative activity, with GI50 values in the nanomolar range. nih.gov Spiro-oxindole derivatives with a chloro group on the indolin-2-one scaffold have also shown potent activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov

The tables below summarize the antiproliferative activities of some of these derivatives.

Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Cancer Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| Derivative 3e (m-piperidinyl) | Multiple | 29 | nih.govresearchgate.netnih.gov |

| Derivative 3b (p-pyrrolidin-1-yl) | Multiple | 31 | nih.gov |

Antiproliferative Activity of 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives

| Compound | Cancer Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| Derivative 5c | Multiple | 29-47 | nih.gov |

| Derivative 5d | Multiple | 29-47 | nih.gov |

| Derivative 5f | Multiple | 29-47 | nih.gov |

| Derivative 5g | Multiple | 29-47 | nih.gov |

| Derivative 6e | Multiple | 29-47 | nih.gov |

Antiviral Potential (e.g., HIV-1, Dengue Virus)

The antiviral activity of oxindole derivatives has been investigated against several viruses, including Human Immunodeficiency Virus-1 (HIV-1) and Dengue virus (DENV).

Novel 3-oxindole-2-carboxylate derivatives have been identified as inhibitors of HIV-1 infection. nih.gov Their mechanism of action was found to be the inhibition of Tat-mediated viral transcription, which is a different mechanism from the reverse transcriptase inhibition observed with other indole derivatives. nih.gov Additionally, certain 5-oxopyrrolidine-3-carboxamide derivatives have been identified as CCR5 antagonists, which can inhibit the entry of HIV-1 into host cells. researchgate.net

In the context of Dengue virus, a series of oxindoline carboxamide derivatives were designed and synthesized to inhibit the viral RNA-dependent RNA polymerase (RdRp) activity, which is crucial for viral replication. nih.gov

While specific data for this compound is not available, the broader class of oxindole and related carboxamide derivatives shows promise for the development of novel antiviral agents.

Enzyme Modulation (e.g., α-Glucosidase Inhibition, Kinase Inhibition like EGFR, CDK2, FLT3)

Derivatives of 5-chloro-2-oxindole have been shown to modulate the activity of various enzymes, indicating their potential in treating a range of diseases, including diabetes and cancer.

In the pursuit of new treatments for diabetes, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds exhibited significantly better inhibitory activity than the standard drug acarbose, with IC50 values in the micromolar range. nih.govnih.gov This suggests that the oxindole scaffold is a promising template for the design of potent α-glucosidase inhibitors.

α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative 3d | 49.89 ± 1.16 | nih.govnih.gov |

| Derivative 3f | 35.83 ± 0.98 | nih.govnih.gov |

| Derivative 3i | 56.87 ± 0.42 | nih.govnih.gov |

The inhibition of protein kinases is a key strategy in cancer therapy. Several studies have highlighted the potential of 5-substituted indole-2-carboxamides as kinase inhibitors.

A series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov Certain derivatives displayed potent antiproliferative activity and inhibited both EGFR and CDK2 with IC50 values in the nanomolar range. researchgate.netnih.gov

Furthermore, oxindole-based derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). researchgate.netnih.gov One such derivative demonstrated a potent FLT3 inhibition with an IC50 of 36.21 nM and was also a highly effective CDK2 inhibitor with an IC50 of 8.17 nM. nih.gov

Dual EGFR/CDK2 Inhibitory Activity of 5-Substituted-indole-2-carboxamide Derivatives

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

|---|---|---|---|

| Derivative 5i | Potent Inhibition | Potent Inhibition | researchgate.netnih.gov |

| Derivative 5j | Potent Inhibition | Potent Inhibition | researchgate.netnih.gov |

Other Reported Biological Activities (e.g., Antiglycation, Cannabinoid Receptor Modulation, Anti-Trypanosoma cruzi)

The pharmacological profile of oxindole and indole carboxamide derivatives extends to other areas of therapeutic interest.

Derivatives of 1H-indole-2-carboxamide were identified through phenotypic screening to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Although the lead compounds had some limitations regarding their pharmacokinetic properties, they demonstrated antiparasitic activity in both acute and chronic mouse models of the disease. nih.gov

While direct evidence for the modulation of cannabinoid receptors by this compound is not present in the reviewed literature, the endocannabinoid system, including the CB1 and CB2 receptors, is a significant target for therapeutic intervention in various conditions. nih.govbiorxiv.orgnih.gov The structural diversity of ligands that can interact with these receptors opens the possibility for future investigations into the potential cannabinoid receptor modulatory effects of oxindole derivatives.

Information regarding the antiglycation activity of this compound was not found in the reviewed scientific literature.

Molecular Targets and Pathways Elucidation

The pharmacological interest in this compound and its structural analogs stems from their interaction with a variety of significant biological targets. Research has focused on elucidating the specific proteins and pathways that these compounds modulate, revealing their potential in diverse therapeutic areas, from infectious diseases to oncology.

Identification of Protein Binding Sites

Derivatives of the core oxindole carboxamide structure have been identified as inhibitors that bind to crucial protein targets in pathogens, thereby disrupting their life cycles.

Mycobacterial Membrane Protein Large 3 (MmpL3) Transporter : The MmpL3 transporter is an essential protein in mycobacteria, responsible for exporting mycolic acids (in the form of trehalose (B1683222) monomycolate) from the cytoplasm to the cell wall, a critical step in forming the unique mycobacterial outer membrane. nih.gov Indole-2-carboxamides, a class of compounds to which this compound is related, have been identified as potent inhibitors of MmpL3. nih.govnih.gov By binding to this transporter, these compounds block its function, leading to the inhibition of cell growth and demonstrating pan-antimycobacterial activity. nih.gov This mechanism has been validated in mouse models of Mycobacterium abscessus infection, where oral administration of lead indole-2-carboxamides resulted in a significant reduction in bacterial loads. nih.gov

Dengue Virus NS5 RNA-dependent RNA polymerase (RdRp) : The non-structural protein 5 (NS5) of the Dengue virus (DENV) contains an RNA-dependent RNA polymerase (RdRp) domain that is indispensable for the replication of the viral genome. nih.govnih.gov Consequently, the DENV RdRp is a prime target for antiviral drug development. nih.gov A series of novel oxindole carboxamide derivatives have been designed and synthesized to specifically inhibit the RdRp activity of DENV. nih.govnih.gov Through biochemical characterization and surface plasmon resonance (SPR) binding analysis, several of these compounds were found to exhibit high affinity for the DENV NS5 RdRp, effectively disrupting the viral replication pathway. nih.govnih.gov

Table 1: Identified Protein Binding Sites for Oxindole Carboxamide Derivatives

| Target Protein | Organism/Virus | Function of Target | Consequence of Inhibition | Reference |

|---|---|---|---|---|

| Mycobacterial Membrane Protein Large 3 (MmpL3) | Mycobacterium species | Transports trehalose monomycolate for cell wall synthesis | Inhibition of cell growth | nih.govnih.gov |

Mechanisms of Enzyme Inhibition and Receptor Modulation

The 5-chloro-indole-carboxamide scaffold has been extensively studied for its ability to inhibit key enzymes involved in cancer progression and to modulate receptor activity in the central nervous system.

Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is often over-activated in various cancers. mdpi.com A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as T790M. nih.gov Researchers have developed a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides that act as potent inhibitors of both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant. nih.gov For instance, compounds 5f and 5g from this series displayed potent inhibitory activity against EGFRT790M with IC₅₀ values of 9.5 ± 2 nM and 11.9 ± 3 nM, respectively, comparable to the approved drug osimertinib. nih.gov Computational docking studies revealed that these compounds bind effectively within the EGFR active site, with the indolyl NH forming a hydrogen bond with the amino acid Asp855 and the amidic carbonyl group interacting with the key residue Met769. nih.gov

Table 2: Enzyme Inhibition and Receptor Modulation by 5-Chloro-indole-carboxamide Derivatives

| Target | Derivative Class | Key Findings | IC₅₀ / KB Values | Reference |

|---|---|---|---|---|

| EGFRWT | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Potent inhibition of wild-type EGFR. | 68-85 nM | nih.gov |

| EGFRT790M | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Potent inhibition of drug-resistant mutant EGFR. | 9.5 - 11.9 nM | nih.gov |

Cellular Pathway Perturbations

The interactions of these compounds at the molecular level translate into significant disruptions of cellular pathways, including those essential for viral replication and cancer cell survival.

Inhibition of Tat-mediated Viral Transcription : The Human Immunodeficiency Virus-1 (HIV-1) Tat protein is a transcriptional factor crucial for viral gene expression and replication. nih.govmdpi.com It functions by binding to the trans-activating response element (TAR) RNA, which enhances transcriptional elongation. nih.gov A series of novel 3-oxindole-2-carboxylates, structurally related to the core compound, were found to potently inhibit HIV-1 infection. mdpi.com Mode-of-action studies revealed that these compounds specifically interfere with Tat-mediated viral transcription at the HIV-1 Long-Terminal Repeat (LTR) promoter, a mechanism distinct from that of many existing antiretroviral drugs that target reverse transcription or integration. nih.govmdpi.com

Apoptosis Induction : A key mechanism for the anticancer activity of 5-chloro-indole-2-carboxamide derivatives is the induction of programmed cell death, or apoptosis. nih.govnih.gov Studies on derivatives like 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed they potently induce apoptosis in cancer cells. nih.gov This is achieved by altering the expression of key regulatory proteins: they increase the levels of pro-apoptotic proteins such as Caspase-3, Caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Related indole-2-carboxamides were also found to induce apoptosis through effects on Caspases 3, 8, 9, Cytochrome C, Bax, and the tumor suppressor p53. nih.gov

Cell Cycle Arrest : The proliferation of cancer cells is dependent on the dysregulation of the cell cycle. Compounds that interfere with growth factor signaling, such as EGFR inhibitors, are known to cause cell cycle arrest. The inhibition of EGFR by 5-chloro-indole-2-carboxamide derivatives contributes to their antiproliferative effects by halting cell cycle progression. mdpi.comnih.gov Studies on other antiproliferative compounds with different core structures have demonstrated an ability to block the cell cycle in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. nih.gov This cytostatic effect is a common outcome of targeting pathways that control cell growth and differentiation. nih.gov

Table 3: Cellular Pathways Perturbed by Indole/Oxindole Carboxamide Derivatives

| Cellular Pathway | Effect | Mechanism | Target Organism/Cell | Reference |

|---|---|---|---|---|

| Tat-mediated Viral Transcription | Inhibition | Blocks Tat function at the HIV-1 LTR promoter, preventing viral gene transcription. | HIV-1 | nih.govmdpi.com |

| Apoptosis | Induction | Upregulates pro-apoptotic proteins (Caspase-3, Caspase-8, Bax); Downregulates anti-apoptotic protein (Bcl-2). | Cancer Cells | nih.govnih.gov |

Table 4: List of Mentioned Compounds

| Compound Name / Class |

|---|

| This compound |

| 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide |

| Indole-2-carboxamides |

| Oxindole carboxamide derivatives |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides |

| 5-chloro-indole-2-carboxamides |

| 3-Oxindole-2-carboxylates |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |

| Osimertinib |

| Trehalose monomycolate |

Structure Activity Relationship Sar and Molecular Design

Systematic Exploration of Substituent Effects on Biological Activity

The chemical properties and biological activities of derivatives are profoundly influenced by the nature and position of substituents on the oxindole (B195798) core.

Halogenation is a critical strategy in medicinal chemistry, often employed to enhance the biological activity of a lead compound. The introduction of halogen atoms can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. The reactivity of halogens typically follows the order of fluorine > chlorine > bromine > iodine. mt.com For natural products, halogenation can be crucial for their bioactivities. nih.gov

In the context of 2-oxindole-1-carboxamides, halogen substitution on the aromatic ring has been a key area of investigation.

Position 5: The parent compound features a chlorine atom at the 5-position.

Comparative Effects: Studies on related scaffolds have demonstrated that the type of halogen can significantly impact activity. For instance, in nucleophilic aromatic substitution reactions, which are relevant to the synthesis of many derivatives, the reactivity order can vary depending on the reaction conditions, with fluorine often being the most reactive. researchgate.netresearchgate.net The basicity of halogenoalkanes follows a trend where fluoroalkanes are the most basic and iodoalkanes are the least, which can influence hydrogen bonding capabilities. rsc.org

Dual Substitution: A preferred group of compounds within a patented series includes those where the oxindole ring is substituted with 5-chloro and 6-chloro, or 5-fluoro and 6-fluoro, indicating that dual halogenation is a viable strategy for modifying activity. google.com

The following table summarizes examples of halogenated 2-oxindole-1-carboxamide derivatives noted for their potential as analgesic and anti-inflammatory agents.

| Compound Name | X Substituent | Y Substituent | R¹ Substituent |

| 5-chloro-3-(2-thenoyl)-2-oxindole-1-carboxamide | 5-chloro | H | 2-thienyl |

| 5,6-difluoro-3-(2-thenoyl)-2-oxindole-1-carboxamide | 5-fluoro | 6-fluoro | 2-thienyl |

Data sourced from patent literature describing analgesic and anti-inflammatory agents. google.com

The introduction of alkyl and, particularly, acyl groups to the 2-oxindole-1-carboxamide structure is a pivotal modification for generating biological activity. The parent compound, 5-Chloro-2-oxindole-1-carboxamide, serves as a key intermediate for these transformations. google.com

Specifically, acylation at the 3-position of the oxindole ring has been shown to produce compounds with potent inhibitory effects on cyclooxygenase (CO) and lipoxygenase (LO) enzymes, which are useful as analgesic and anti-inflammatory agents. google.com

Examples of Acylation:

Thenoyl Group: Reacting this compound with 2-thenoyl chloride in the presence of 4-(N,N-dimethylamino)pyridine yields 5-chloro-3-(2-thenoyl)-2-oxindole-1-carboxamide. google.com

Acetyl Group: Similarly, treatment with acetic anhydride (B1165640) results in the formation of the 3-acetyl derivative. google.com

These reactions demonstrate that the 3-position is susceptible to electrophilic substitution, allowing for the introduction of a wide variety of acyl moieties to explore the SAR. google.com

Beyond simple substitutions, modifying the core ring structure by adding other substituents or fusing additional ring systems offers another dimension for molecular design.

Additional Ring Substitutions: As mentioned, dual substitutions on the benzene (B151609) portion of the oxindole ring, such as 5,6-difluoro or 5,6-dichloro, have been explored to modulate activity. google.com

Fused Systems: The creation of fused heterocyclic systems based on the oxindole scaffold can lead to compounds with novel biological profiles. For example, the synthesis of spiro-pyrrolizidino-oxindoles has been achieved through cycloaddition reactions, with halogenated isatin (B1672199) derivatives serving as precursors. rsc.org Another related class involves conformationally restricted analogs, such as 4,5-dihydro-1H-benzo[g]-indole-3-carboxamides, which have been synthesized and evaluated for affinity at dopamine (B1211576) D2-like receptors. nih.gov These examples highlight how expanding the core structure can target different biological pathways.

Ligand-Target Interactions and Binding Affinity Studies

Understanding how oxindole derivatives bind to their biological targets is essential for rational drug design. Binding affinity, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce a biological activity by 50%), is a key metric.

Studies on various oxindole-based compounds have revealed potent interactions with several protein targets. For instance, a novel oxindole-based derivative, 5l , was found to be a highly effective inhibitor of both FLT3 and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Its binding affinities are detailed in the table below.

| Compound | Target Kinase | Binding Affinity (IC₅₀) |

| Sunitinib (Reference) | CDK2 | 27.90 ± 1.80 nM |

| Compound 5l | FLT3 | 36.21 ± 1.07 nM |

| Compound 5l | CDK2 | 8.17 ± 0.32 nM |

Data sourced from a study on dual FLT3/CDK2 kinase inhibitors. nih.gov

In another series of related compounds, 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives were evaluated for their affinity for dopamine D2-like receptors. The lead compound in this series, N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a), demonstrated the highest affinity with an IC₅₀ of 160 nM. nih.gov Altering the side chain, for example, by replacing it with a 2-(N,N-diethylamino)ethyl group, led to a decrease in binding affinity. nih.gov

Computational Approaches in SAR and Molecular Modeling

Computational methods are indispensable tools for predicting and explaining the structure-activity relationships of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein's active site. This method provides insights into binding modes and energies, guiding the design of more potent inhibitors.

The process typically involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (e.g., an oxindole derivative) and the target protein. nih.gov

Grid Generation: Defining the binding site or "active site" on the protein. nih.gov

Docking: Placing the ligand into the defined site and evaluating different poses based on a scoring function, which estimates the binding affinity. nih.govnih.gov

Docking studies on oxindole-based molecules have successfully rationalized their biological activities. For example, the potent dual FLT3/CDK2 inhibitor 5l was analyzed via docking simulations to understand the structural basis for its strong kinase inhibition. nih.gov Similarly, docking has been used to study the interactions of chloro aniline-substituted benzimidazole (B57391) derivatives with the KasA protein from M. tuberculosis, where the predicted binding affinity (docking score) correlated with observed inhibitory activity. researchgate.net The results of such simulations often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov

The following table shows example docking scores for various compounds against different protein targets, illustrating how this metric is used to rank potential inhibitors.

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) |

| Benzimidazole Derivatives | KasA | -5.149 to -7.541 |

| Flavonoid Derivatives | COX-2 | up to -10.19 |

Data sourced from molecular docking studies on potential enzyme inhibitors. researchgate.netnih.gov

These computational analyses provide a powerful rationale for observed SAR and guide the synthesis of next-generation compounds with improved affinity and selectivity.

In Silico Prediction of Biological Properties (e.g., Blood-Brain Barrier Permeability)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. In silico models are valuable tools for predicting the BBB permeability of novel compounds, thereby guiding the drug design and development process. These models typically rely on a set of molecular descriptors that correlate with a compound's ability to permeate the BBB.

The prediction of BBB permeability is often expressed as the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood (logBB). A variety of computational methods, including Artificial Neural Network (ANN) models and machine learning algorithms, have been developed to predict logBB values from molecular structural parameters. nih.govnih.gov These models take into account key physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

For this compound, its predicted BBB permeability can be estimated based on its physicochemical properties. The following table presents the computed properties for this compound, which are instrumental in in silico BBB permeability predictions.

| Property | Value | Significance for BBB Permeability |

| Molecular Weight | 210.62 g/mol | Generally, lower molecular weight (<400-500 Da) is favorable for passive diffusion across the BBB. |

| XLogP3 | 1.1 | A measure of lipophilicity. Moderate lipophilicity (logP between 1 and 3) is often optimal for BBB penetration. |

| Hydrogen Bond Donor Count | 2 | A lower number of hydrogen bond donors is generally preferred for better BBB permeability. |

| Hydrogen Bond Acceptor Count | 3 | A lower number of hydrogen bond acceptors is generally preferred for better BBB permeability. |

| Polar Surface Area | 69.9 Ų | A lower polar surface area (< 90 Ų) is associated with increased BBB permeability. |

Based on these properties, this compound exhibits several characteristics that are generally favorable for crossing the blood-brain barrier. Its molecular weight is well within the preferred range, and its polar surface area is relatively low. The XLogP3 value suggests a moderate degree of lipophilicity. While the number of hydrogen bond donors and acceptors is not excessively high, it could potentially limit passive diffusion across the BBB to some extent.

Medicinal Chemistry and Drug Discovery Applications

Scaffold-Based Drug Design Leveraging the Oxindole-1-carboxamide Core

The oxindole (B195798) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The 5-chloro-2-oxindole-1-carboxamide structure, in particular, serves as a crucial building block in the synthesis of bioactive molecules. chemimpex.com The presence of the chlorine atom at the 5-position can significantly influence the compound's electronic properties and its interactions with target proteins, often enhancing binding affinity and metabolic stability.

Researchers utilize the 5-chloro-2-oxindole core as a foundational element for creating libraries of compounds with diverse biological activities. The reactivity of this scaffold allows for modifications at various positions, enabling the exploration of structure-activity relationships (SAR). For instance, the synthesis of novel spirotetrahydro β-carbolines has demonstrated that 5'-chloro derivatives of an oxindole scaffold can achieve an optimal balance between potency and favorable pharmacokinetic properties in the pursuit of antimalarial agents. acs.org This highlights the strategic importance of the 5-chloro substitution in scaffold-based design.

Lead Compound Identification and Optimization Strategies

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. danaher.com General strategies for lead optimization often involve modifying the lead compound's structure to improve efficacy, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADMET). danaher.compreprints.org

Derivatives of the 5-chloro-oxindole scaffold serve as lead compounds in various therapeutic areas. For example, in the development of anticancer agents, derivatives of 5-chloro-indole-2-carboxamide have been identified as promising lead compounds. nih.gov Optimization strategies for these leads often involve the chemical manipulation of functional groups. This can include the introduction of different substituents on the carboxamide nitrogen or modifications at other positions of the oxindole ring to enhance target engagement and improve drug-like properties. danaher.com

A common optimization strategy involves exploring the effects of various substituents on the aromatic ring of the oxindole core. For instance, the replacement of a bromide at the 5'-position with a chloro derivative has been shown to be a successful optimization step in the development of certain therapeutic agents. acs.org Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to guide the rational design and optimization of lead compounds based on the this compound scaffold. danaher.com

Development of Analogs with Improved Potency and Selectivity

Building upon the this compound core, medicinal chemists have developed numerous analogs with enhanced potency and selectivity for their biological targets. This is often achieved through systematic modifications of the parent structure and subsequent biological evaluation.

In the field of oncology, for example, a series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were synthesized and evaluated as potential antiproliferative agents. nih.govnih.gov These analogs were designed to target both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.govnih.gov The results of these studies demonstrated that specific substitutions on the carboxamide moiety led to compounds with significantly improved inhibitory activity against EGFR. nih.govnih.gov

Similarly, new 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways. mdpi.com The strategic modification of the lead compound, which includes the 5-chloro-indole scaffold, resulted in analogs with nanomolar inhibitory concentrations and improved selectivity for cancer-related protein kinases. mdpi.com The development of these analogs underscores the versatility of the 5-chloro-oxindole backbone in generating potent and selective drug candidates.

Applications in Specific Therapeutic Areas (e.g., Anti-inflammatory, Anti-infective, Oncology)

The this compound scaffold and its derivatives have demonstrated significant potential across a range of therapeutic areas.

Oncology: In oncology, derivatives of 5-chloro-indole-2-carboxamide have shown potent antiproliferative activity against various cancer cell lines. nih.govnih.gov These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as EGFR. nih.govnih.govmdpi.com For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have exhibited GI50 values in the nanomolar range against several cancer cell lines. nih.govnih.gov The table below summarizes the in vitro activity of some of these compounds.

| Compound | Target Cancer Cell Line | GI50 (nM) |

| 5c | Multiple | 29-47 |

| 5d | Multiple | 29-47 |

| 5f | Multiple | 29-47 |

| 5g | Multiple | 29-47 |

| 6e | Multiple | 29-47 |

| 6f | Multiple | 29-47 |

| Data sourced from multiple studies. nih.govnih.gov |

Furthermore, some of these derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, with IC50 values comparable to the reference drug erlotinib. nih.gov

| Compound | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |

| 5d | 68-85 | Not Reported |

| 5f | 68-85 | 9.5 ± 2 |

| 5g | 68-85 | 11.9 ± 3 |

| Erlotinib (reference) | 80 | Not Reported |

| Osimertinib (reference) | Not Reported | 8 ± 2 |

| Data sourced from a 2023 study. nih.gov |

Anti-inflammatory: The oxindole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Certain 2-oxindole-3-carboxamide derivatives with a 1-acyl substituent have been identified as inhibitors of cyclooxygenase (CO) and lipoxygenase (LO) enzymes, which are key mediators of inflammation. google.com These compounds have shown potential as both analgesic and anti-inflammatory agents. google.com Studies on halogenated derivatives of piperidine-4-carboxamide have also indicated that chloro-substituted compounds can exhibit potent anti-inflammatory effects. hamdard.edu.pk A derivative of isatin (B1672199), (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, has demonstrated significant anti-inflammatory activity in animal models by reducing edema, leukocyte migration, and protein concentration. researchgate.net

Anti-infective: The this compound scaffold has also been explored for its potential in developing anti-infective agents. In the search for new treatments for malaria, a class of compounds known as spiroindolones, which are based on the oxindole scaffold, have been identified as potent and orally efficacious antimalarial agents. acs.org Optimization studies revealed that a 5'-chloro substitution on the oxindole ring was optimal for balancing potency and pharmacokinetic properties. acs.org

Advanced Research Avenues and Future Perspectives

Exploration of Novel Oxindole (B195798) and Indole (B1671886) Carboxamide Derivatives

The core structure of 5-Chloro-2-oxindole-1-carboxamide serves as a versatile template for the synthesis of a diverse array of novel derivatives with a broad spectrum of biological activities. researchgate.net Scientists are systematically modifying this scaffold to enhance its therapeutic potential and explore new pharmacological applications.

Recent research has yielded promising results in the development of new anticancer agents. For instance, a series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been synthesized and evaluated as potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov Certain derivatives from this series demonstrated significant antiproliferative activity, with GI₅₀ values as low as 29 nM. nih.gov Further structural modifications have led to the development of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives that act as potent inhibitors of both EGFRT790M and BRAFV600E, two key mutations in cancer. mdpi.com

Beyond cancer, researchers have explored the potential of these derivatives in other therapeutic areas. Novel 5-amino-2-oxindole derivatives have been rationally designed and synthesized, with one compound demonstrating a significant 24% reduction in intraocular pressure in preclinical models of glaucoma, outperforming the reference drug timolol. nih.gov Additionally, a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been identified as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), with one compound exhibiting an IC₅₀ of 0.90µM, highlighting their potential as hypoglycemic agents. nih.gov Another study reported a novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative as a brain-type glycogen phosphorylase (PYGB) inhibitor, suggesting its potential for treating ischemic brain injury. nih.gov

The following table summarizes the biological activities of some recently developed oxindole and indole carboxamide derivatives:

| Derivative Class | Target(s) | Potential Therapeutic Application | Reference |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT/EGFRT790M | Cancer | nih.gov |

| 5-chloro-indole-2-carboxylate derivatives | EGFRT790M/BRAFV600E | Cancer | mdpi.com |

| 5-amino-2-oxindole derivatives | Not specified | Glaucoma | nih.gov |

| 5-chloro-N-aryl-1H-indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (hLGPa) | Diabetes | nih.gov |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | Brain-Type Glycogen Phosphorylase (PYGB) | Ischemic Brain Injury | nih.gov |

Combination Therapies and Polypharmacology Approaches

To address the complexity of diseases and the emergence of drug resistance, researchers are increasingly focusing on combination therapies and polypharmacology approaches involving oxindole and indole carboxamide derivatives. Polypharmacology, the ability of a single compound to interact with multiple targets, is a key strategy in developing more effective treatments. mdpi.com

The development of dual-target inhibitors from the oxindole scaffold is a prime example of polypharmacology in action. For instance, novel oxindole-based derivatives have been designed to act as potent and selective dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.gov One such compound, 5l, was found to be a more effective CDK2 inhibitor than the established drug sunitinib. nih.gov This dual inhibition is particularly relevant for certain types of leukemia and colon cancer. nih.gov Similarly, new 5-substituted-indole-2-carboxamides have been discovered that act as dual inhibitors of EGFR and CDK2, demonstrating potent antiproliferative action. researchgate.net

While combination therapies with multiple drugs can be effective, they can also lead to unpredictable drug-drug interactions, complex pharmacokinetic profiles, and cumulative toxicities. mdpi.com Multi-target drugs, like the dual inhibitors mentioned above, can overcome these limitations by simultaneously modulating multiple signaling pathways with a single molecule. mdpi.com This approach can be particularly beneficial in overcoming resistance to single-target inhibitors. mdpi.comnih.gov

Advanced Computational Studies for Rational Drug Design

Advanced computational techniques are playing an increasingly crucial role in the rational design and discovery of novel oxindole and indole carboxamide derivatives. These in silico methods accelerate the drug development process by predicting the biological activity and potential targets of new compounds, thereby reducing the need for extensive and costly experimental screening. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools used to understand the binding interactions between a ligand and its target protein at the molecular level. For example, docking studies of a potent oxindole-based dual FLT3/CDK2 inhibitor provided a clear rationale for its strong kinase inhibition. nih.gov Similarly, molecular docking of 5-chloro-indole-2-carboxylate derivatives against BRAFV600E and EGFRT790M enzymes revealed high binding affinity and key interactions within the active sites. mdpi.com

In silico repositioning strategies are also being employed to identify new therapeutic uses for existing oxindole scaffolds. nih.gov By comparing the 2D and 3D similarity profiles of oxindole derivatives with known drugs, researchers can predict potential new biological targets. nih.gov This approach has identified the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase as a potential target for some oxindole compounds. nih.gov

Potential for Developing Agents with Unique Mechanisms of Action

Research into this compound and its analogs is uncovering novel mechanisms of action that extend beyond their well-established anti-inflammatory properties. This opens up exciting possibilities for developing drugs that target previously underexplored biological pathways. researchgate.net

One of the most significant discoveries is the identification of a novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative that acts as an inhibitor of brain-type glycogen phosphorylase (PYGB). nih.gov This finding suggests a new therapeutic strategy for the treatment of ischemic brain injury by targeting cellular energy metabolism. nih.gov

In the field of antiviral research, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has emerged as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This compound demonstrates potent inhibition of the wild-type enzyme as well as clinically relevant mutant strains. nih.gov

The development of dual inhibitors also represents a unique mechanism of action. By simultaneously targeting multiple kinases, such as FLT3 and CDK2, or EGFR and CDK2, these compounds can overcome the resistance mechanisms that often plague single-target therapies. nih.govresearchgate.net

Furthermore, indole-2-carboxamides are being investigated as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target for pain and inflammation. mdpi.com This indicates a shift from traditional enzyme inhibition to the modulation of ion channels as a therapeutic strategy.

Overcoming Challenges in Preclinical Development (e.g., Solubility, Metabolic Stability)

For example, a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, was found to have low solubility in water, which could limit its therapeutic application. nih.gov Similarly, medicinal chemistry efforts to improve the metabolic stability and solubility of certain 1H-indole-2-carboxamides with anti-trypanosomal activity were met with limited success, failing to yield compounds with improvements in both exposure and potency. acs.org

Furthermore, some potent derivatives may exhibit undesirable off-target effects. One highly active oxindole-based dual FLT3/CDK2 inhibitor was found to be poorly soluble in water and was classified as a hERG I inhibitor, indicating a potential risk of cardiotoxicity. mdpi.com It was also associated with AMES toxicity and skin sensitization. mdpi.com

Addressing these challenges requires a multi-pronged approach. Medicinal chemists are exploring various strategies, such as the introduction of polar functional groups or the use of prodrug approaches, to enhance solubility. To improve metabolic stability, researchers are identifying and blocking sites of metabolic degradation through structural modifications. The development of more predictive in vitro and in silico models for toxicity assessment is also crucial for identifying and mitigating potential safety risks early in the drug discovery process.

Q & A

Q. What are the established synthetic pathways for 5-Chloro-2-oxindole-1-carboxamide, and how can researchers ensure reproducibility?

To synthesize this compound, start with chloro-substituted oxindole precursors and employ carboxamide-forming reactions such as coupling with activated carbonyl intermediates. Critical steps include temperature control during cyclization and purification via column chromatography. For reproducibility, document reagent purity, reaction conditions (e.g., solvent, catalyst), and characterization data (e.g., NMR, HPLC) in the main text, with extended protocols in supplementary materials . Validate new compounds with elemental analysis and spectral comparisons to literature .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and LC-MS/HPLC for purity assessment. For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Cross-reference data with established databases (e.g., PubChem) and report retention times, solvent systems, and detection methods in detail .

Q. What biological targets or mechanisms are associated with this compound in current literature?

Systematically review kinase inhibition studies, apoptosis assays, or receptor-binding experiments linked to this compound. Use tools like SciFinder or PubMed with keywords "this compound" + "mechanism" or "target." Critically evaluate primary sources for experimental conditions (e.g., cell lines, IC₅₀ values) and cross-validate findings with orthogonal assays (e.g., Western blotting for protein expression) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conduct meta-analyses to identify variables causing discrepancies, such as assay protocols (e.g., ATP concentration in kinase assays) or compound solubility. Replicate key experiments under standardized conditions and perform dose-response curves with internal controls. Use statistical tools (e.g., ANOVA) to assess significance and publish negative results in supplementary materials .

Q. What computational strategies are effective for predicting the reactivity or binding modes of this compound derivatives?

Employ density functional theory (DFT) to model electronic properties and molecular docking (e.g., AutoDock Vina) to predict protein-ligand interactions. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC). Share code/scripts (e.g., Python-based workflows) and force-field parameters in open repositories to ensure reproducibility .

Q. How can researchers optimize the selectivity of this compound analogs for specific biological targets?

Design structure-activity relationship (SAR) studies by systematically varying substituents at the oxindole core. Use parallel synthesis and high-throughput screening (HTS) to assess off-target effects. Apply machine learning (e.g., random forest models) to identify critical physicochemical descriptors (e.g., logP, polar surface area) influencing selectivity .

Methodological Guidance

Q. What strategies ensure robust statistical analysis in dose-response studies involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and goodness-of-fit metrics (e.g., R²). For small sample sizes, apply bootstrapping or Bayesian inference. Include raw data in supplementary files for independent validation .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

Employ hepatic microsome assays (human/rodent) with LC-MS/MS quantification. Control for enzyme activity (e.g., CYP450 isoforms) and use reference compounds (e.g., verapamil). Normalize degradation rates to protein content and publish chromatograms with retention times .

Critical Analysis & Reporting

Q. What criteria should guide the inclusion/exclusion of literature in reviews on this compound?

Prioritize peer-reviewed studies with full experimental details and avoid non-validated preprint data. Use PRISMA frameworks for systematic reviews and assess bias via tools like ROBINS-I. Highlight gaps, such as limited in vivo toxicity data, to direct future research .

Q. How can researchers enhance the transparency of negative or inconclusive results?

Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or supplementary materials. Describe experimental conditions meticulously, including instrument calibration logs and batch-to-batch variability. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.